molecular formula C19H16N2O3 B13376969 N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide

N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide

Katalognummer: B13376969
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: LTTGOPRQVKYBAO-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 2,4-dihydroxyacetophenone and 1-naphthohydrazide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide typically involves the condensation reaction between 2,4-dihydroxyacetophenone and 1-naphthohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazide derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is linked to its interaction with microbial cell membranes, disrupting their integrity and function .

Vergleich Mit ähnlichen Verbindungen

N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide can be compared with other Schiff bases derived from similar aromatic aldehydes and hydrazides. Some similar compounds include:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. N’-[1-(2,4-dihydroxyphenyl)ethylidene]-1-naphthohydrazide is unique due to the presence of both hydroxyl groups on the phenyl ring, which enhances its antioxidant and metal-chelating properties .

Eigenschaften

Molekularformel

C19H16N2O3

Molekulargewicht

320.3 g/mol

IUPAC-Name

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-12(15-10-9-14(22)11-18(15)23)20-21-19(24)17-8-4-6-13-5-2-3-7-16(13)17/h2-11,22-23H,1H3,(H,21,24)/b20-12+

InChI-Schlüssel

LTTGOPRQVKYBAO-UDWIEESQSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=C(C=C(C=C3)O)O

Kanonische SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=C(C=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.